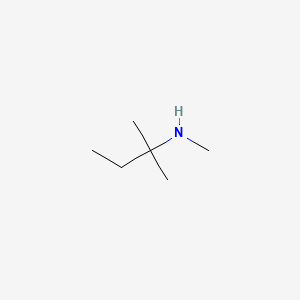

Methyl(2-methylbutan-2-yl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5-6(2,3)7-4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJFTKPQXSIZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275745 | |

| Record name | N,1,1-Trimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-64-5 | |

| Record name | N,2-Dimethyl-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1,1-Trimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of N-methyl-sec-butylamine"

Technical Reference Guide for Research & Development

Executive Summary

N-Methyl-sec-butylamine (CAS: 7713-69-1), also known as N,1-dimethylpropylamine or 2-(methylamino)butane, is a secondary aliphatic amine of significant interest in organic synthesis and pharmaceutical development. Distinguished by its chiral center at the C2 position and a sterically hindered secondary amine motif, it serves as a critical building block for introducing bulky, lipophilic amine functionalities into drug candidates and agrochemicals.

This guide provides a definitive technical profile of the compound, synthesizing experimental physicochemical data, reactivity patterns, and safety protocols to support high-integrity research workflows.

Molecular Architecture & Stereochemistry

The reactivity and biological interaction of N-methyl-sec-butylamine are governed by its steric profile and chirality. Unlike linear amines, the branching at the

Structural Specifications

-

IUPAC Name: N-Methylbutan-2-amine

-

Molecular Formula:

[1] -

SMILES: CCC(C)NC

-

InChIKey: PYFSCIWXNSXGNS-UHFFFAOYSA-N[1]

Stereochemical Implications

The C2 carbon is a stereogenic center, resulting in two enantiomers: (R)- and (S)-N-methyl-sec-butylamine .

-

Commercial Availability: Typically supplied as a racemate (

). -

Chiral Resolution: Enantiopure forms are critical in medicinal chemistry to avoid off-target effects. Resolution is often achieved via chiral HPLC or crystallization with tartaric acid derivatives.

Physicochemical Profile

The following data aggregates experimental values and high-confidence estimates validated against standard reference databases (NIST, PubChem).

| Property | Value | Conditions / Note |

| Molecular Weight | 87.16 g/mol | |

| Physical State | Liquid | Colorless, amine-like odor |

| Boiling Point | 78.5 °C | @ 760 mmHg (Experimental) [1] |

| Density | 0.736 g/mL | @ 25 °C |

| Refractive Index ( | 1.4029 | @ 20 °C |

| Flash Point | 35 °C (95 °F) | Closed Cup (Flammable) |

| pKa (Conjugate Acid) | ~10.9 | Estimated (vs. sec-butylamine 10.[2][3][4][5]66) [2] |

| LogP (Octanol/Water) | 1.10 | Estimated (Lipophilic) |

| Solubility | Miscible | Water, Ethanol, Ether, Acetone |

| Vapor Pressure | ~92 mmHg | @ 25 °C (Estimated) |

Technical Insight: The boiling point of N-methyl-sec-butylamine (78.5°C) is notably higher than its primary amine precursor, sec-butylamine (63°C). This elevation is attributed to the increased molecular weight (addition of a methyl group), which outweighs the reduction in hydrogen bonding capability (loss of one N-H donor).

Chemical Reactivity & Synthesis

Synthesis: Reductive Amination

The most robust industrial and laboratory scale synthesis involves the reductive amination of 2-butanone (methyl ethyl ketone) with methylamine. This pathway avoids poly-alkylation byproducts common in direct alkylation.

Mechanism:

-

Condensation: 2-Butanone reacts with methylamine to form an imine intermediate.

-

Reduction: The imine is reduced in situ (using agents like

or catalytic hydrogenation) to the secondary amine.

Figure 1: Reductive amination pathway for the synthesis of N-methyl-sec-butylamine.

Reactivity Profile

-

Nucleophilicity: Acts as a moderate nucleophile. The steric bulk of the sec-butyl group reduces reactivity compared to N-methyl-n-butylamine, allowing for selective functionalization in the presence of less hindered amines.

-

Salt Formation: Readily forms crystalline hydrochloride salts (hygroscopic) upon treatment with HCl in anhydrous ether/dioxane.

-

Nitrosation Warning: Like all secondary amines, reaction with nitrous acid (HONO) or nitrite salts generates N-nitrosamines , which are potent carcinogens. Strict separation from nitrosating agents is mandatory.

Analytical Characterization

Accurate identification relies on distinct spectroscopic signatures.

| Method | Signal Characteristics | Assignment |

| Terminal Methyl ( | ||

| Branched Methyl ( | ||

| Methylene ( | ||

| N-Methyl ( | ||

| Methine ( | ||

| IR Spectroscopy | ~3300-3350 cm | Weak N-H stretch (Secondary Amine) |

| 2800-3000 cm | C-H stretches (Alkyl) | |

| Mass Spectrometry | Base peak at 58 (Loss of ethyl group via |

Handling, Safety & Toxicology

Signal Word: DANGER Hazard Statements: H225 (Highly Flammable), H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).

Critical Safety Protocols

-

Engineering Controls: Use only in a spark-proof fume hood. Ground all glassware and transfer equipment to prevent static discharge ignition.

-

PPE: Neoprene or Nitrile gloves (double-gloving recommended due to permeability of amines), chemical splash goggles, and a face shield.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a flammables cabinet. Segregate from oxidizing agents, acids, and specifically nitrosating agents.

Emergency Response

-

Skin Contact: Immediate flushing with water for 15 minutes. Do not neutralize with acid; use mild soap.

-

Spill: Absorb with inert material (vermiculite/sand). Do not use sawdust (fire hazard).

References

-

Loffler, K. (1910). A New Synthesis of N-Alkyl Pyrrolidines. Chemische Berichte, 43, 2035.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24874, sec-Butylamine. Retrieved from (Comparative data for pKa estimation).

-

The Good Scents Company. (2023). N-methyl-2-butyl amine Data Sheet. Retrieved from .

-

Fisher Scientific. (2021). Safety Data Sheet: 2-(Methylamino)butane. Retrieved from .[6]

Sources

- 1. 2-Butanamine, N-methyl- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-(Methylamino)butane hydrochloride, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

"IUPAC nomenclature for Methyl(2-methylbutan-2-yl)amine isomers"

Advanced IUPAC Nomenclature and Structural Analysis of Amine Isomers

A Focus on N-Alkyl-tert-Alkylamines[1]

Introduction & Structural Identity

In the precise landscape of organic chemistry and drug development, nomenclature is not merely labeling; it is the code that defines connectivity, stereochemistry, and reactivity. The compound Methyl(2-methylbutan-2-yl)amine represents a specific subclass of aliphatic amines where a secondary amine nitrogen is flanked by a methyl group and a tertiary alkyl group (tert-pentyl or tert-amyl).[1]

While often overshadowed by its bioactive homolog 1,3-Dimethylamylamine (DMAA), this

The Core Molecule

-

Common Name: N-Methyl-tert-amylamine[1]

-

IUPAC PIN: N,2-Dimethylbutan-2-amine[1]

-

Molecular Formula:

[2][3][4][5][6]

Critical Structural Check (Achirality): Unlike many of its constitutional isomers (e.g., N,3-dimethylbutan-2-amine), the target molecule is achiral .[1]

-

Central Carbon (C2): Bonded to (1) Methyl,[6] (2) Ethyl,[6] (3) Methyl,[1] (4) Methylamino.

-

Symmetry: The presence of two identical methyl groups on the quaternary C2 atom generates a plane of symmetry, rendering the molecule superimposable on its mirror image. This distinction is vital in pharmacological synthesis where enantiomeric purity is usually a requirement; here, it is a non-factor.

IUPAC Nomenclature Logic (Rule P-62)

The naming of secondary amines with complex alkyl groups often leads to confusion between N-alkyl derivatives and substituted alkanamines. The current IUPAC recommendations (Blue Book P-62.[1]2) prioritize the Preferred IUPAC Name (PIN) based on the longest parent hydride chain containing the amine.

Decision Logic for PIN Generation

-

Identify Parent Structure: The nitrogen is attached to a Methyl group (

) and a 2-Methylbutan-2-yl group ( -

Select Principal Chain: The butane chain (4 carbons) is longer than the methyl group (1 carbon).

-

Numbering: The amine functional group gets priority. On the butane chain, the amine is at position 2.[3][6][7][8]

-

Substituents:

-

Assembly: N,2-Dimethylbutan-2-amine.

Nomenclature Decision Tree

The following diagram illustrates the logical flow for naming this class of amines, ensuring compliance with IUPAC P-62.

Figure 1: IUPAC decision logic for deriving the PIN of secondary amines with unequal alkyl groups.

The Isomeric Landscape of

For drug development professionals, distinguishing the target from its isomers is critical, as structural isomers often possess vastly different toxicological and pharmacological profiles. The

Comparative Analysis of Key Isomers

The table below contrasts the target achiral amine with its pharmacologically relevant chiral isomers.

| Common Name | IUPAC PIN | Structure Type | Chirality | Pharmacological Note |

| N-Methyl-tert-amylamine | N,2-Dimethylbutan-2-amine | Secondary, Branched | Achiral | Sterically hindered N; low nucleophilicity.[1] |

| DMBA | 1,3-Dimethylbutan-1-amine* | Primary, Branched | Chiral (2 Enantiomers) | Stimulant; often confused with DMAA.[1] |

| Diisopropylamine | N-(Propan-2-yl)propan-2-amine | Secondary, Symmetric | Achiral | Common base (LDA precursor).[1] |

| Triethylamine | N,N-Diethylethanamine | Tertiary | Achiral | Common base; non-isomer of target (C6H15N).[1] |

| N,N-Dimethyl-sec-butylamine | N,N-Dimethylbutan-2-amine | Tertiary | Chiral | Often confused with target due to similar name.[1] |

*Note: DMBA is correctly named 4-methylpentan-2-amine in some contexts, but "1,3-dimethylbutylamine" is the common trade name used in supplements.[1]

Pharmacological Divergence

-

Target (

-dimethylbutan-2-amine): Due to the steric bulk of the tert-butyl-like group adjacent to the nitrogen, this amine exhibits reduced metabolic susceptibility to MAO (Monoamine Oxidase) compared to primary amines.[1] -

Isomer (DMBA/1,3-Dimethylbutylamine): A potent sympathomimetic.[1] The structural difference (primary vs. secondary amine) drastically alters receptor binding affinity.

Synthesis Protocols

Synthesis of sterically hindered secondary amines requires specific methodologies to prevent over-alkylation (quaternization) or elimination.

Recommended Route: Modified Ritter Reaction & Reduction

Direct alkylation of tert-alkyl halides is inefficient due to competing E2 elimination.[1] The most robust protocol utilizes the Ritter reaction to install the nitrogen at the tertiary center, followed by controlled methylation.

Protocol Steps:

-

Ritter Reaction: React tert-amyl alcohol (2-methylbutan-2-ol) with Hydrogen Cyanide (or Trimethylsilyl cyanide for safety) in sulfuric acid to form N-tert-amylformamide.[1]

-

Reduction: Reduce the formamide using Lithium Aluminum Hydride (

) to yield the secondary amine directly.

Figure 2: Synthetic pathway via Ritter reaction and Formamide reduction.[1]

Analytical Differentiation (NMR)

To validate the synthesis against the

-

Target (

Amine): -

Isomer (

Amine): No

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-62.2: Amines.[1] Link

-

National Institute of Standards and Technology (NIST). (2024). N,2-Dimethyl-2-butanamine Properties & Spectra.[1] NIST Chemistry WebBook, SRD 69.[3] Link

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for Ritter Reaction).

- Cohen, P. A., et al. (2015). Pharmacological analysis of C6H15N isomers in dietary supplements. Drug Testing and Analysis.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N,2-dimethylbutan-2-amine 95% | CAS: 2978-64-5 | AChemBlock [achemblock.com]

- 3. N,2-dimethyl-2-butanamine [webbook.nist.gov]

- 4. 2-Butanamine, N,N-dimethyl- (CAS 921-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. N,N-dimethylbutan-2-amine | 921-04-0 [chemnet.com]

- 6. N,N-Dimethyl-2-butanamine | 921-04-0 | Benchchem [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. 2-Butanamine, 2-methyl- [webbook.nist.gov]

- 10. m.youtube.com [m.youtube.com]

"tert-amylamine molecular structure and bonding"

An In-depth Technical Guide to the Molecular Structure and Bonding of tert-Amylamine

Abstract

Tert-amylamine, systematically named 2-methyl-2-butanamine, is a primary aliphatic amine with significant steric hindrance around the amino group. This guide provides a comprehensive analysis of its molecular architecture, focusing on the intricacies of its bonding, hybridization, and three-dimensional geometry. We will explore how these fundamental characteristics dictate its spectroscopic signature, chemical reactivity, and utility as a building block in synthetic chemistry, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction to tert-Amylamine

Tert-amylamine, also known as 1,1-dimethylpropylamine or tert-pentylamine, is an organic compound with the linear formula C2H5C(CH3)2NH2. It is one of the several structural isomers of amylamine, which all share the molecular formula C5H13N.[1][2] What distinguishes tert-amylamine is its unique structure: the amino group is attached to a tertiary carbon atom, which is bonded to two methyl groups and one ethyl group. This arrangement confers significant steric bulk around the reactive amine functionality, influencing its physical and chemical properties.

Tert-amylamine is a colorless liquid at room temperature with a characteristic amine, fish-like odor. It serves as a valuable intermediate and building block in organic synthesis. For instance, it has been used as a substitute for the tert-butylamino substituent in the synthesis of cyanobenzylamine derivatives and is a precursor in the development of novel potassium channel openers. Its structural motif is relevant in the design of pharmacologically active molecules and rubber accelerators.

Table 1: Key Physical and Chemical Identifiers for tert-Amylamine

| Property | Value | Source(s) |

| Molecular Formula | C5H13N | [1] |

| Linear Formula | C2H5C(CH3)2NH2 | |

| Molecular Weight | 87.16 g/mol | [1] |

| CAS Number | 594-39-8 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 77 °C | |

| Density | 0.746 g/mL at 25 °C | |

| Refractive Index | n20/D 1.3996 | |

| Flash Point | -1 °C (closed cup) |

Molecular Geometry and Isomerism

The structure of tert-amylamine is central to its chemical identity. The core of the molecule is a five-carbon chain, but with a specific branched arrangement.

Structural Isomerism

Amines with the molecular formula C5H13N can exist in numerous isomeric forms, which are broadly classified as primary, secondary, or tertiary amines depending on the number of carbon substituents on the nitrogen atom.[3] Tert-amylamine is a primary amine because the nitrogen atom is bonded to only one carbon atom.[3] Its isomers include straight-chain primary amines like n-pentylamine, branched primary amines like isopentylamine, and various secondary and tertiary amines.[2][4] The "tert" prefix specifically denotes that the functional group (amine) is attached to a tertiary carbon atom—a carbon bonded to three other carbon atoms. This structural feature is a primary determinant of its reactivity.

Three-Dimensional Conformation

The three-dimensional shape of tert-amylamine is dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

The Tertiary Carbon Center : The central carbon atom, bonded to two methyl groups, an ethyl group, and the amino group, has four single bonds and no lone pairs. This results in an sp3 hybridization and a tetrahedral geometry around this carbon, with bond angles approximating 109.5°.

-

The Nitrogen Atom : The nitrogen atom of the primary amino group is also sp3 hybridized.[5] It forms three single bonds (one to carbon and two to hydrogen) and possesses one lone pair of non-bonding electrons. This arrangement leads to a trigonal pyramidal geometry. The lone pair exerts greater repulsive force than bonding pairs, compressing the H-N-H and C-N-H bond angles to slightly less than the ideal tetrahedral angle of 109.5°, typically around 107-108°.[5]

This steric bulk from the tert-amyl group shields the nitrogen's lone pair and the amino hydrogens, moderating their accessibility for chemical reactions compared to less hindered primary amines.

A Deep Dive into Bonding and Hybridization

The stability and reactivity of tert-amylamine are rooted in the nature of its covalent bonds, which are best described using the concept of orbital hybridization.

The Carbon Framework

All carbon atoms within the tert-amylamine molecule are sp3 hybridized.[6]

-

Formation of sp3 Hybrid Orbitals : In each carbon atom, the single 2s orbital and the three 2p orbitals combine to form four equivalent sp3 hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry to minimize electron-electron repulsion.[7]

-

Sigma (σ) Bonds :

-

C-C Bonds : The single bonds between carbon atoms are formed by the head-on overlap of sp3 hybrid orbitals from adjacent carbons.

-

C-H Bonds : Each carbon-hydrogen bond is formed by the overlap of an sp3 hybrid orbital from the carbon atom and the 1s orbital of a hydrogen atom.

-

C-N Bond : The crucial link between the alkyl group and the amino group is a sigma bond resulting from the overlap of an sp3 hybrid orbital from the tertiary carbon and an sp3 hybrid orbital from the nitrogen atom.

-

The Amino Group (-NH2)

The nitrogen atom in tert-amylamine is sp3 hybridized, analogous to the carbon atoms.[5]

-

Hybridization and Lone Pair : The 2s and three 2p orbitals of nitrogen combine to form four sp3 hybrid orbitals. Three of these orbitals are half-filled and participate in bonding, while the fourth contains the lone pair of electrons.[5]

-

Bond Formation :

-

N-H Bonds : Two sp3 hybrid orbitals on the nitrogen overlap with the 1s orbitals of two hydrogen atoms to form two N-H sigma bonds.

-

N-C Bond : As mentioned, the third sp3 bonding orbital overlaps with a carbon sp3 orbital.

-

The presence of the lone pair in one of the sp3 orbitals is fundamental to the chemistry of amines, rendering them basic and nucleophilic.

Caption: Figure 1: Hybridization and sigma bond formation in tert-amylamine.

Spectroscopic Characterization

The molecular structure of tert-amylamine can be unequivocally confirmed through various spectroscopic techniques. Each method provides a unique fingerprint based on the molecule's bonding and atomic arrangement.

Infrared (IR) Spectroscopy

As a primary amine, tert-amylamine exhibits characteristic absorption bands in its IR spectrum.

-

N-H Stretching : Primary amines show a distinctive pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[8][9]

-

N-H Bending (Scissoring) : A moderate to strong absorption appears in the 1580-1650 cm⁻¹ range due to the scissoring motion of the -NH2 group.[9]

-

C-N Stretching : The stretching vibration of the aliphatic C-N bond is typically found in the 1020-1250 cm⁻¹ region.[9]

-

C-H Stretching : Strong absorptions just below 3000 cm⁻¹ arise from the stretching of the C-H bonds in the methyl and ethyl groups.

Table 2: Characteristic IR Absorption Frequencies for tert-Amylamine

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| N-H (Primary Amine) | Bending (Scissoring) | 1580 - 1650 |

| C-N (Aliphatic) | Stretch | 1020 - 1250 |

| C-H (sp3) | Stretch | 2850 - 2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms.

-

¹H NMR Spectrum : The proton NMR spectrum of tert-amylamine would show distinct signals for each chemically non-equivalent proton:

-

-NH2 Protons : A broad signal, typically in the 0.5-5.0 ppm range. The exact chemical shift is concentration-dependent, and the signal often disappears upon shaking the sample with D2O due to proton-deuterium exchange.[8][10]

-

-CH2- (Ethyl) Protons : A quartet due to coupling with the adjacent methyl protons.

-

-CH3 (Ethyl) Protons : A triplet due to coupling with the adjacent methylene protons.

-

-C(CH3)2 Protons : A singlet representing the six equivalent protons of the two methyl groups attached to the tertiary carbon.

-

-

¹³C NMR Spectrum : The carbon spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule. The tertiary carbon bonded to the nitrogen would be deshielded and appear downfield.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+) : According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Tert-amylamine (C5H13N, MW = 87.16) will show a molecular ion peak at m/z = 87.

-

Alpha-Cleavage : The most characteristic fragmentation pathway for aliphatic amines is the cleavage of a C-C bond adjacent to the C-N bond (alpha-cleavage). This results in the formation of a stable, resonance-stabilized iminium cation. For tert-amylamine, the loss of an ethyl radical (•CH2CH3) would be a major fragmentation pathway.

Synthesis and Applications

Synthetic Pathways

While various methods exist for amine synthesis, a common laboratory-scale approach adaptable for tert-amylamine involves reactions that can form a C-N bond at a sterically hindered carbon. A conceptually similar synthesis for the related tert-butylamine involves the hydrolysis of tert-butylurea, which is itself prepared from methyl tert-butyl ether (MTBE) and urea in the presence of sulfuric acid.[11] Another classical method is the Ritter reaction, where an alkene (like 2-methyl-2-butene) or a corresponding tertiary alcohol reacts with a nitrile in the presence of a strong acid.

Caption: Figure 2: Simplified workflow for a potential synthesis of tert-amylamine.

Applications in Drug Development and Chemical Synthesis

The unique structural properties of tert-amylamine make it a useful component in medicinal chemistry and industrial applications.

-

Pharmaceutical Intermediates : The tert-amyl group can be used to introduce steric bulk into a molecule, which can modulate its pharmacological activity, improve metabolic stability, or alter its solubility. It has been investigated as a component in the synthesis of potential drug candidates.[12]

-

Building Block : In organic synthesis, the primary amine group serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecules. More than 40% of drugs and drug candidates contain amine functionalities.[13]

-

Counterion in Drug Salts : Similar to its smaller homolog, tert-butylamine (used as erbumine), tert-amylamine can be used to form salts with acidic drugs, potentially improving their stability and bioavailability.[14]

Conclusion

The molecular structure and bonding of tert-amylamine are a clear illustration of fundamental organic chemistry principles. Its sp3 hybridized carbon and nitrogen atoms create a distinct three-dimensional architecture characterized by a sterically hindered primary amine group on a tertiary carbon. This structure directly influences its spectroscopic properties, providing a clear fingerprint for identification via IR, NMR, and MS. Understanding this intricate relationship between structure, bonding, and observable properties is paramount for scientists leveraging tert-amylamine as a building block for the rational design of new pharmaceuticals and advanced materials.

References

-

Organic Syntheses. tert-BUTYLAMINE. [Link]

-

PubChem. Tert-Butylamine. [Link]

-

askIITians. Write structures of different isomeric amines corresponding to the molecular formula C4H11N. [Link]

-

Wikipedia. tert-Butylamine. [Link]

-

EMBIBE. Isomerism in Amines: Overview, Types, Examples, FAQs. [Link]

-

Organic Syntheses. tert-BUTYL-tert-OCTYLAMINE. [Link]

-

PubChem. Triamylamine. [Link]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. 15.9: Spectroscopy of Amines. [Link]

- Google Patents. CN1515540A - A new synthesis process of tert-butylamine.

-

ScienceDaily. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

-

University of Calgary. IR: amines. [Link]

-

PubMed. Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. [Link]

-

KPU Pressbooks. 1.6 Valence Bond Theory and Hybridization – Organic Chemistry I. [Link]

-

NIH National Center for Biotechnology Information. Prodrugs for Amines. [Link]

-

YouTube. Trimethylamine and Trisilylamine | Hybridisation, shape and basic character. [Link]

-

Wikipedia. Orbital hybridisation. [Link]

-

YouTube. AP® Chemistry: Bonding, Hybridization, Intermolecular Forces, Enthalpy. [Link]

Sources

- 1. tert-Amylamine | CAS 594-39-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 戊胺,异构体混合物 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. embibe.com [embibe.com]

- 4. Amylamine | 110-58-7 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1.6 Valence Bond Theory and Hybridization – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Orbital hybridisation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]

- 12. Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. tert-Butylamine - Wikipedia [en.wikipedia.org]

Computational Protocol for Sterically Hindered Amines: Methyl(2-methylbutan-2-yl)amine

Topic: Quantum Chemical Calculations for Methyl(2-methylbutan-2-yl)amine Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

This guide details the quantum chemical characterization of Methyl(2-methylbutan-2-yl)amine (also known as N-methyl-tert-amylamine or N,2-dimethylbutan-2-amine; CAS: 2978-64-5).

As a sterically hindered secondary amine, this molecule presents unique challenges for computational modeling. The bulky tert-amyl group introduces significant dispersion interactions and conformational flexibility (specifically the ethyl rotation) that standard protocols often overlook. This guide establishes a validated workflow using Density Functional Theory (DFT) with the M06-2X functional and SMD solvation model to accurately predict its ground-state geometry, vibrational spectra, and pKa.

Molecular Architecture & Steric Analysis

The target molecule consists of a nitrogen atom bonded to a methyl group and a tert-amyl group (1,1-dimethylpropyl).

-

Steric Bulk: The quaternary carbon adjacent to the nitrogen creates a "steric wall," shielding the nitrogen lone pair. This impacts nucleophilicity and solvation energy.[1]

-

Conformational Freedom: While the tert-butyl analogue is rigid, the tert-amyl group contains an ethyl chain capable of rotation. Accurate modeling requires identifying the global minimum among these rotamers.

Structural Degrees of Freedom

-

Nitrogen Inversion: The transition between pyramidal geometries.

-

N-Methyl Rotation: Barrier generally low (< 3 kcal/mol).

-

Ethyl Rotation: The C(quat)-CH2 bond rotation is the critical degree of freedom defining the global minimum.

Computational Workflow

The following protocol guarantees self-consistency and accuracy. It moves from low-cost conformational searching to high-level DFT verification.

Diagram: Calculation Pipeline

Figure 1: Step-by-step computational workflow for Methyl(2-methylbutan-2-yl)amine.

Detailed Methodology

Phase 1: Conformational Ensemble

Because of the ethyl group, a single input structure is insufficient.

-

Protocol: Perform a relaxed potential energy surface (PES) scan around the C(quat)-C(methylene) bond (dihedral angle).

-

Step Size: 10 degrees.

-

Selection: Extract structures corresponding to the three staggered minima (gauche+, gauche-, anti).

Phase 2: Geometry Optimization

The choice of functional and basis set is critical for amines, where the description of the lone pair and dispersion forces (due to crowding) is paramount.

-

Functional: M06-2X .

-

Reasoning: This Minnesota functional is parameterized for main-group thermochemistry and non-covalent interactions. It captures the dispersion forces between the N-methyl and the tert-amyl methyls better than B3LYP.

-

-

Basis Set: 6-311++G(d,p) .[2]

-

Reasoning: Diffuse functions (++) are mandatory for amines to correctly describe the spatial extent of the nitrogen lone pair and the anionic character if deprotonation is studied.

-

-

Grid: UltraFine (99,590) to prevent numerical noise in soft modes.

Gaussian Input Example:

Phase 3: Validation (Self-Consistent Check)

Every output must pass the Frequency Check :

-

Requirement: Zero imaginary frequencies (NImag=0).

-

Troubleshooting: If an imaginary frequency exists (often < -50 cm⁻¹ corresponding to methyl rotation), displace the geometry along the normal mode and re-optimize.

Phase 4: pKa Prediction (Isodesmic Protocol)

Direct calculation of

Reference Molecule: Dimethylamine (pKa = 10.73).

Reaction:

Calculation:

Anticipated Results & Data Structure

When you execute this protocol, organize your data into the following standard table for reporting.

Table 1: Structural and Electronic Parameters (M06-2X/6-311++G(d,p))

| Parameter | Value (Predicted Range) | Significance |

| Bond Length (N-C | 1.45 - 1.46 Å | Standard amine bond. |

| Bond Length (N-C | 1.48 - 1.50 Å | Elongated due to steric repulsion. |

| Sum of Angles around N | ~330° - 340° | Indicates pyramidalization (sp³). Planar = 360°. |

| HOMO Energy | -6.0 to -6.5 eV | Correlates with nucleophilicity. |

| Dipole Moment | 0.8 - 1.2 Debye | Low polarity due to hydrocarbon bulk. |

| pKa (Calc) | 10.8 - 11.2 | Slightly more basic than dimethylamine due to +I effect of t-amyl. |

Diagram: Isodesmic pKa Cycle

Figure 2: Thermodynamic cycle using a reference amine to cancel systematic errors in pKa calculation.

Applications in Drug Design

-

Metabolic Stability: The tert-amyl group blocks

-hydroxylation on one side, potentially increasing metabolic half-life compared to N-isopropyl derivatives. -

Solubility: The lipophilic surface area is high. Calculated LogP (using molecular surface area from the optimized geometry) will likely exceed 2.0.

-

Synthesis: The calculated HOMO energy indicates this amine is a potent nucleophile, but the geometry optimization will reveal a "Cone Angle" that suggests slow kinetics in S

2 reactions due to steric shielding.

References

-

NIST Chemistry WebBook. N,2-dimethyl-2-butanamine (CAS 2978-64-5). National Institute of Standards and Technology.[3] [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[4] [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B. [Link]

-

PubChem. N,N-Dimethyl-2-butanamine (Isomer Reference). National Library of Medicine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Methyl(2-methylbutan-2-yl)amine in Agrochemical Development

Abstract

This document provides a comprehensive technical guide for researchers on the potential applications of Methyl(2-methylbutan-2-yl)amine, a secondary amine featuring a sterically hindered tertiary-amyl group, in the field of agrochemical discovery and development. While direct literature on this specific molecule in agriculture is nascent, its structural motifs suggest significant potential. Drawing parallels from established principles and analogous compounds, we outline its promise as a lead structure for novel active ingredients, a synthetic intermediate, and a functional component in advanced agrochemical formulations. This guide furnishes detailed, field-proven protocols for its synthesis, derivatization, and subsequent biological screening against key agricultural targets.

Introduction and Rationale

Amines are a cornerstone of modern agrochemical science, serving as vital building blocks for a vast array of herbicides, fungicides, and insecticides.[1][2] Their basicity, nucleophilicity, and ability to form hydrogen bonds are pivotal to the bioactivity and formulation of numerous commercial products. Methyl(2-methylbutan-2-yl)amine (hereafter M2M2A) is a secondary amine distinguished by an N-methyl group and a bulky tertiary alkyl (tert-amyl) substituent. This unique steric and electronic profile presents several compelling hypotheses for its utility in agrochemical development:

-

As a Novel Bioactive Scaffold: Research into other secondary amines, such as those derived from natural products like turpentine, has revealed potent herbicidal activity, in some cases exceeding commercial standards.[3] The sterically demanding tert-amyl group of M2M2A could confer unique binding properties to target enzymes or proteins, potentially leading to novel modes of action or overcoming existing resistance mechanisms.

-

As a Synthetic Intermediate: The secondary amine functionality provides a reactive handle for elaboration into more complex molecules. The bulky tert-amyl group can serve as a "shielding" or "directing" group in subsequent synthetic steps, or it may be a key pharmacophore element in the final active ingredient.[4]

-

As a Formulation Adjuvant: Amines are widely used to form salts with acidic herbicides like 2,4-D, glyphosate, and dicamba. The resulting amine salts often exhibit lower volatility compared to their ester counterparts, reducing the risk of off-target drift and crop injury.[5] The high molecular weight and branched structure of M2M2A could produce salts with highly desirable physical properties, such as enhanced stability, unique solubility profiles, or improved plant uptake.

This guide provides the necessary protocols to explore these hypotheses, from chemical synthesis to multi-disciplinary biological evaluation.

Synthesis and Derivatization Protocols

The synthesis of M2M2A and its subsequent derivatization are foundational to exploring its agrochemical potential. The following protocols are designed for laboratory-scale synthesis and purification.

Protocol: Synthesis of Methyl(2-methylbutan-2-yl)amine via Reductive Amination

Reductive amination is a robust and widely used method for amine synthesis, converting a carbonyl group to an amine in a one-pot reaction.[6][7] This protocol details the synthesis from 3-methyl-2-butanone (tert-amyl ketone) and methylamine.

Workflow Diagram: Synthesis of M2M2A

Caption: Reductive amination workflow for M2M2A synthesis.

Materials:

-

3-Methyl-2-butanone (tert-amyl ketone)

-

Methylamine (40% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid, glacial

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-2-butanone (10.0 g, 0.116 mol) and 100 mL of anhydrous DCM.

-

Amine Addition: Add methylamine solution (10.8 g of 40% solution, ~0.139 mol, 1.2 equiv) to the flask, followed by glacial acetic acid (0.7 mL, ~0.012 mol, 0.1 equiv). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/enamine.

-

Reduction: Cool the flask in an ice bath. In small portions over 20 minutes, add sodium triacetoxyborohydride (29.5 g, 0.139 mol, 1.2 equiv). Caution: Gas evolution may occur. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Reaction Quench & Workup: Carefully quench the reaction by the slow addition of 50 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude amine by fractional distillation under atmospheric pressure to yield Methyl(2-methylbutan-2-yl)amine as a colorless liquid.

Protocol: Synthesis of N-Acyl Derivatives

To explore structure-activity relationships (SAR), the secondary amine can be readily converted into a library of amide derivatives by reacting it with various acylating agents.

Materials:

-

Methyl(2-methylbutan-2-yl)amine (M2M2A)

-

Acyl chloride or acid anhydride of interest (e.g., Acetyl chloride, Benzoyl chloride)

-

Triethylamine (Et₃N) or Pyridine as a base

-

Anhydrous solvent (e.g., DCM or THF)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve M2M2A (1.0 g, 9.88 mmol) and triethylamine (1.5 mL, 10.8 mmol, 1.1 equiv) in 20 mL of anhydrous DCM in a flask cooled in an ice bath.

-

Acylation: Add the acyl chloride (1.0 equiv) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting amine.

-

Workup: Wash the reaction mixture with 1N HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide.

-

Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Agrochemical Screening Protocols

A tiered screening approach is essential for efficiently evaluating the biological activity of M2M2A and its derivatives. Primary screens are designed for high-throughput evaluation at a single, high concentration, followed by more detailed secondary screens to determine dose-response relationships for active compounds.

Workflow Diagram: Agrochemical Screening Cascade

Caption: Tiered screening cascade for agrochemical discovery.

Protocol: Primary Herbicidal Screening

This protocol uses a whole-plant bioassay to assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity.[8]

Test Species:

-

Monocots (Grasses): Barnyardgrass (Echinochloa crus-galli), Giant Foxtail (Setaria faberi)[9][10]

-

Dicots (Broadleaves): Palmer Amaranth (Amaranthus palmeri), Common Lambsquarters (Chenopodium album)[9][11]

-

Crop Species (for selectivity): Corn (Zea mays), Soybean (Glycine max)

Step-by-Step Methodology:

-

Plant Preparation: Grow test species in small pots (e.g., 4x4 inch) containing a standard greenhouse soil mix. For post-emergence tests, grow plants to the 2-3 leaf stage. For pre-emergence tests, use pots that have been recently sown with seeds.

-

Test Solution Preparation: Dissolve the test compound in a minimal amount of acetone or DMSO and dilute with water containing a non-ionic surfactant (e.g., 0.1% Tween-20) to a final concentration of 1000 ppm (1 kg/ha equivalent).

-

Application:

-

Post-Emergence: Apply the test solution as a fine mist to the foliage of the plants using a track sprayer calibrated to deliver a set volume (e.g., 200-400 L/ha).

-

Pre-Emergence: Evenly drench the soil surface of the sown pots with a defined volume of the test solution.

-

-

Incubation: Place treated pots in a greenhouse under controlled conditions (e.g., 25°C, 14h light/10h dark cycle).

-

Evaluation: After 14-21 days, visually assess phytotoxicity on a scale of 0 to 100, where 0 = no effect and 100 = complete plant death, compared to untreated and solvent-treated controls.

Protocol: Primary In Vitro Fungicidal Screening

This protocol uses a broth microdilution assay to determine the inhibitory effect of the compounds on fungal growth.[12][13]

Test Species:

-

Botrytis cinerea (Gray Mold)[14]

-

Fusarium graminearum (Fusarium Head Blight)

-

Alternaria alternata (Leaf Spot)[14]

-

Rhizoctonia solani (Root Rot)[12]

Step-by-Step Methodology:

-

Inoculum Preparation: Grow fungal isolates on Potato Dextrose Agar (PDA). Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.

-

Plate Preparation: In a 96-well microtiter plate, add 98 µL of Potato Dextrose Broth (PDB) to each well.

-

Compound Addition: Prepare a 10,000 ppm stock solution of the test compound in DMSO. Add 2 µL of the stock solution to the first column of wells to achieve a final test concentration of 200 ppm.

-

Inoculation: Add 100 µL of the fungal spore suspension to each well.

-

Controls: Include a positive control (commercial fungicide, e.g., Azoxystrobin), a negative control (DMSO + media + inoculum), and a sterility control (media only).

-

Incubation: Incubate the plates at 25°C for 48-72 hours in the dark.

-

Evaluation: Visually assess fungal growth inhibition in the wells. Any compound showing >80% inhibition compared to the negative control is considered a "hit". The Minimum Inhibitory Concentration (MIC) can also be determined by reading the absorbance at 600 nm.

Protocol: Primary Insecticidal Screening

This protocol uses a contact vial bioassay to assess insecticidal activity.

Test Species:

-

Sucking Pest: Green Peach Aphid (Myzus persicae)

-

Chewing Pest: Beet Armyworm (Spodoptera exigua, 2nd instar larvae)

-

Non-target/Beneficial (optional): Honey Bee (Apis mellifera)

Step-by-Step Methodology:

-

Vial Coating: Prepare a 1000 ppm solution of the test compound in acetone. Pipette 0.5 mL of this solution into a 20 mL glass scintillation vial. Roll the vial on a hot dog roller (heating element off) until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare acetone-only vials as controls.

-

Insect Introduction: Introduce 10-15 aphids or 10 beet armyworm larvae into each vial. Cap the vials with perforated lids or cotton plugs to allow for air exchange.

-

Incubation: Hold the vials at room temperature (~22°C).

-

Evaluation: Assess insect mortality at 4, 24, and 48 hours after introduction. Insects that are unable to move when prodded are considered dead. Calculate the percentage mortality for each compound.

Data Presentation and Interpretation

Systematic data recording is crucial for comparing compounds and establishing SAR. The following tables provide templates for organizing primary screening results.

Table 1: Hypothetical Primary Herbicidal Screening Results (% Phytotoxicity at 1 kg/ha )

| Compound ID | Application | E. crus-galli | S. faberi | A. palmeri | C. album | Z. mays | G. max |

|---|---|---|---|---|---|---|---|

| M2M2A | Post-emergence | 75 | 70 | 90 | 85 | 10 | 15 |

| M2M2A | Pre-emergence | 60 | 55 | 80 | 75 | 5 | 10 |

| M2M2A-Ac | Post-emergence | 10 | 5 | 15 | 10 | 0 | 0 |

| M2M2A-Bz | Post-emergence | 80 | 75 | 95 | 90 | 25 | 30 |

| Standard Herb. | Post-emergence | 95 | 95 | 100 | 100 | 5 | 90 |

Interpretation: In this hypothetical data, the parent amine (M2M2A) and its benzoyl derivative (M2M2A-Bz) show promising broadleaf herbicidal activity with good safety on corn. The acetyl derivative (M2M2A-Ac) is inactive, suggesting the N-substituent is critical for activity. These "hits" would be advanced to secondary screening to determine their ED₅₀ (effective dose for 50% control).

Table 2: Hypothetical Primary Fungicidal and Insecticidal Screening Results | Compound ID | Fungicidal (% Inhibition @ 200 ppm) | Insecticidal (% Mortality @ 48h) | | :--- | :--- | :--- | | | B. cinerea | F. graminearum | M. persicae | S. exigua | | M2M2A | 15 | 20 | 10 | 5 | | M2M2A-Ac | 95 | 85 | 5 | 0 | | M2M2A-Bz | 40 | 35 | 80 | 75 | | Standard Fung. | 100 | 100 | N/A | N/A | | Standard Ins. | N/A | N/A | 100 | 100 |

Interpretation: Here, the acetyl derivative (M2M2A-Ac) shows potent and specific fungicidal activity, while the benzoyl derivative (M2M2A-Bz) exhibits insecticidal properties. This demonstrates how simple derivatization can dramatically shift the biological activity profile, highlighting the value of M2M2A as a versatile scaffold.

Conclusion

Methyl(2-methylbutan-2-yl)amine represents an unexplored yet promising starting point for agrochemical innovation. Its unique structure invites investigation across multiple applications, from direct use as a bioactive molecule to a functional component in formulations. The protocols detailed in this guide provide a robust framework for any research team to systematically synthesize, derivatize, and evaluate this compound's potential. By following these methodologies, researchers can efficiently generate the critical data needed to validate hits, establish structure-activity relationships, and potentially uncover the next generation of crop protection solutions.

References

- University of Cambridge. "A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light." Accessed February 2026.

- Fu, G. C., & Peters, J. C. (2026). "Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines." PMC NIH.

- Beller, M., & Jagadeesh, R. V. (2023).

- Organic Chemistry Portal. "Synthesis of secondary and tertiary amines." Accessed February 2026.

- Bode, J. W. (2026). "A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence." Organic & Biomolecular Chemistry (RSC Publishing).

- Plant Cell Technology. (2020).

- Mor, A., & Yarden, O. (2006). "Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides." Applied and Environmental Microbiology - ASM Journals.

- Cornell CALS. "Herbicide-resistant weed species." Accessed February 2026.

- Synple Chem.

- Ali, S., & Khan, S. A. (2018). "In vitro evaluation of commonly available fungicides against three fungal isolates.

- Suproniene, S., & Mankeviciene, A. (2024). "In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides." MDPI.

- Lee, Y. H., & Kim, J. (2022). "Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi.

- ResearchGate. (2025). "Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride."

- Wu, Q., & Zhang, Y. (2023). "Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research." MDPI.

- The Organic Chemistry Tutor. (2016). "Reductive Amination of Ketones & Aldehydes With NaBH3CN." YouTube.

- International Herbicide-Resistant Weed Database. "List of Herbicide Resistant Weeds by Weed Species." Accessed February 2026.

- Chemistry Steps. "Aldehydes and Ketones to Amines." Accessed February 2026.

- Beller, M. (2018).

- ResearchGate. (2025). "Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research."

- Dong, H., & Xu, S. (2021).

- University of Minnesota Extension. "Herbicide-resistant weeds." Accessed February 2026.

- Shaner, D. L. "Primary Herbicide Screening." Accessed February 2026.

- Diplomata Comercial. "What are the Most Common Industrial Applications for Amines?" Accessed February 2026.

- Redox. "High-Purity Amines in Agriculture: Enhance Crop Production." Accessed February 2026.

- ResearchGate. (2016). "(PDF)

- World Health Organization. "Test procedures for insecticide resistance monitoring in malaria vector mosquitoes."

- Bayer Crop Science US. "Fungicide Modes of Action." Accessed February 2026.

- Google Patents.

- ResearchGate. (2025).

- Beyond Pesticides. (2022). "Chemicals Added to Herbicides to Reduce Drift Actually Drift Themselves, Are Significant Air Pollutants."

- Chemistry Steps.

- 24d.info.

- GalChimia. (2015).

- Georganics. (2023).

- PrepChem.com. "Synthesis of tert-octylamine."

Sources

- 1. noldus.com [noldus.com]

- 2. easletters.com [easletters.com]

- 3. extension.sdstate.edu [extension.sdstate.edu]

- 4. One moment, please... [chemistrysteps.com]

- 5. d-nb.info [d-nb.info]

- 6. Herbicide-resistant weed species | CALS [cals.cornell.edu]

- 7. List of Herbicide Resistant Weeds by Weed Species [weedscience.com]

- 8. Herbicide-resistant weeds [extension.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi [ppjonline.org]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides | MDPI [mdpi.com]

- 13. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols: Methyl(2-methylbutan-2-yl)amine as a Novel Sterically Hindered Ligand in Coordination Chemistry

Abstract

This technical guide provides a comprehensive overview of methyl(2-methylbutan-2-yl)amine, a sterically demanding secondary amine, as a ligand in coordination chemistry. Recognizing the limited specific literature on this ligand, this document serves as a foundational guide for researchers, outlining its synthesis, purification, and characterization. It further details robust protocols for the synthesis of its metal complexes and provides a framework for their thorough characterization. The causality behind experimental choices is emphasized, drawing from established principles in the coordination chemistry of bulky amines. This guide is intended to empower researchers, scientists, and drug development professionals to explore the potential of this and other novel sterically hindered ligands in catalysis, materials science, and synthetic chemistry.

Introduction: The Role of Steric Hindrance in Ligand Design

In coordination chemistry, the ligand framework dictates the physical and chemical properties of the resulting metal complex.[1] Amine ligands, in particular, are fundamental building blocks due to their strong σ-donating properties and their ability to stabilize a wide range of metal centers and oxidation states.[2] The introduction of significant steric bulk on the amine scaffold is a powerful strategy for controlling the coordination environment of a metal ion.[3]

Key Advantages of Sterically Hindered Amine Ligands:

-

Control of Coordination Number: Bulky ligands can prevent the saturation of the metal's coordination sphere, leading to the formation of complexes with unusually low coordination numbers. These coordinatively unsaturated species are often highly reactive and catalytically active.[4]

-

Kinetic Stabilization: The steric bulk can shield the metal center from unwanted side reactions, such as dimerization or decomposition, thereby stabilizing reactive intermediates.[3]

-

Modification of Electronic Properties: While primarily an electronic effect, the steric environment can influence bond angles and lengths, indirectly tuning the electronic character of the metal center.[5]

-

Enhanced Solubility: The alkyl groups of bulky ligands often impart high solubility in nonpolar organic solvents, facilitating synthesis and purification.[6]

Methyl(2-methylbutan-2-yl)amine, also known as N-methyl-tert-amylamine, possesses a tertiary carbon atom adjacent to the nitrogen, creating a sterically congested environment. This structure makes it an intriguing candidate for applications where fine control over metal reactivity is paramount, such as in C-N bond formation catalysis and the synthesis of low-coordinate main group element complexes.[5][6]

Ligand Synthesis and Characterization

A reliable supply of the pure ligand is the prerequisite for any coordination study. The most direct and scalable approach to synthesizing unsymmetrical secondary amines like methyl(2-methylbutan-2-yl)amine is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This pathway involves the condensation of a ketone, 2-methylbutan-2-one (commercially unavailable, but can be synthesized from 3-methyl-2-butanone via rearrangement or other methods), or more practically, the reaction of 2-chloro-2-methylbutane with methylamine. A more common and reliable method is the reductive amination of a suitable ketone with methylamine, followed by reduction of the intermediate imine.

Detailed Protocol: Synthesis of Methyl(2-methylbutan-2-yl)amine

Causality: This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is effective for reductive aminations and tolerant of various functional groups. It reduces the imine as it is formed, driving the equilibrium toward the product.

Materials:

-

3-Methyl-2-butanone (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 3-methyl-2-butanone (1.0 eq) and anhydrous DCM.

-

Add the methylamine solution (1.2 eq) and a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain the pure secondary amine.

Ligand Characterization Data

The identity and purity of the synthesized ligand must be confirmed before use in coordination reactions.

| Technique | Expected Observation |

| ¹H NMR | Signals corresponding to the N-CH₃ group, the C-CH₃ groups, the CH₂ group, and the terminal CH₃ group. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | Four distinct signals for the carbon atoms in the 2-methylbutan-2-yl group, plus a signal for the N-methyl carbon. The number of signals confirms the structure's asymmetry.[7] |

| IR Spectroscopy | A characteristic N-H stretch in the 3300-3500 cm⁻¹ region. C-H stretching and bending frequencies below 3000 cm⁻¹. |

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the formula C₆H₁₅N (m/z = 101.12). A prominent M-15 peak due to the loss of a methyl group. |

| Elemental Analysis | Calculated for C₆H₁₅N: C, 71.22%; H, 14.94%; N, 13.84%. Found values should be within ±0.4%. |

Protocols for Metal Complex Synthesis

The coordination of methyl(2-methylbutan-2-yl)amine can be achieved through two primary routes: direct coordination of the neutral amine or coordination of the corresponding amide anion after deprotonation.

Protocol 1: Synthesis of a Pd(II) Complex (Direct Coordination)

Causality: This protocol is based on well-established methods for preparing palladium-amine complexes relevant to catalysis, such as the Buchwald-Hartwig amination.[8] Using a labile precursor like [PdCl₂(MeCN)₂] allows for easy displacement of the acetonitrile ligands by the bulkier amine ligand. All manipulations should be performed using Schlenk line or glovebox techniques due to the air- and moisture-sensitivity of many organometallic reagents.

Materials:

-

Methyl(2-methylbutan-2-yl)amine (2.0 eq)

-

Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (1.0 eq)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

In an inert atmosphere (glovebox or Schlenk line), dissolve [PdCl₂(MeCN)₂] in the chosen solvent.

-

In a separate flask, dissolve the methyl(2-methylbutan-2-yl)amine ligand in the same solvent.

-

Slowly add the ligand solution to the stirring palladium precursor solution at room temperature. A color change or precipitation may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

If a precipitate forms, it can be isolated by filtration, washed with a non-coordinating solvent like pentane, and dried under vacuum.

-

If the product is soluble, the solvent can be removed under vacuum. The resulting solid can be recrystallized by vapor diffusion (e.g., pentane into a concentrated DCM or toluene solution).

Protocol 2: Synthesis of a Lithium Amide Complex (Deprotonation)

Causality: The formation of a lithium amide is a common entry point for introducing bulky amide ligands to a variety of metal centers via salt metathesis.[6] n-Butyllithium is a strong, non-nucleophilic base suitable for deprotonating the N-H bond. Extreme caution is required as n-butyllithium is pyrophoric.

Materials:

-

Methyl(2-methylbutan-2-yl)amine (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

-

Anhydrous, degassed solvent (e.g., Hexane or Diethyl Ether)

Procedure:

-

In an inert atmosphere, dissolve the amine ligand in the chosen solvent in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-BuLi solution dropwise via syringe. Butane gas will evolve.

-

After the addition is complete, allow the solution to slowly warm to room temperature and stir for 2-4 hours.

-

The resulting lithium amide solution can be used in situ for subsequent reactions, or the solvent can be removed under vacuum to isolate the (often oligomeric) solid lithium amide.

Characterization of Metal-Amine Complexes

Characterizing the newly synthesized complexes is crucial to confirm their structure and composition.

| Technique | Purpose and Expected Observations |

| ¹H NMR | Confirms coordination. Protons near the metal center will show a significant change in chemical shift (coordination shift) compared to the free ligand. The N-H proton signal will shift, broaden, or disappear entirely upon deprotonation. |

| IR Spectroscopy | Confirms coordination mode. The N-H stretching frequency will shift to lower energy upon coordination. For amide complexes, this peak will be absent. New peaks in the far-IR region (< 600 cm⁻¹) may correspond to Metal-Nitrogen (M-N) vibrations. |

| UV-Vis Spectroscopy | For d-block metals. Can provide information about the electronic structure and coordination geometry through the analysis of d-d transitions.[9][10] |

| Elemental Analysis | Determines empirical formula. Confirms the stoichiometry of the complex (metal:ligand:other ions ratio). |

| X-ray Crystallography | Provides definitive structure. Yields precise information on bond lengths, bond angles, coordination number, and overall geometry. This is the gold standard for structural elucidation of new coordination compounds.[5][11] |

Potential Applications and Future Work

The unique steric profile of methyl(2-methylbutan-2-yl)amine suggests its utility in several cutting-edge areas of chemistry:

-

Homogeneous Catalysis: Complexes of late transition metals (Pd, Ni, Cu) could be highly effective catalysts for cross-coupling reactions, particularly for challenging C-N bond formations involving hindered substrates.[5][12]

-

Polymerization: Early transition metal complexes (Ti, Zr) bearing the corresponding amide ligand could serve as catalysts for olefin polymerization, where the ligand's steric bulk can influence the polymer's tacticity.[4]

-

Main Group Chemistry: The ligand's amide can be used to stabilize low-coordinate and low-oxidation-state main group elements, providing access to novel compounds with unusual bonding and reactivity.[6]

Future research should focus on synthesizing a broader range of metal complexes with this ligand, systematically evaluating their catalytic activity, and comparing their performance to established bulky amine ligand systems.

References

-

Walker, W. K., Anderson, D. L., Stokes, R. W., Smith, S. J., & Michaelis, D. J. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters, 17(4), 752–755. [Link]

-

Gunanathan, C., & Milstein, D. (2008). Synthesis of Amides from Esters and Amines with Liberation of H₂ under Neutral Conditions. Angewandte Chemie International Edition, 47(45), 8661–8664. [Link]

-

Hannon, M. J. (2007). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Pure and Applied Chemistry, 79(12), 2243-2256. [Link]

-

Green, S. A., & Hartwig, J. F. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(15), 7149-7218. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2012). Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions. ResearchGate. [Link]

-

Surry, D. S., & Buchwald, S. L. (2014). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 136(48), 16911–16922. [Link]

-

Werner, A. (2015). Cobalt-Ammine complexes and theories of bonding in metals. IONiC/VIPEr. [Link]

-

Li, J., Schenk, C., Stasch, A., & Jones, C. (2011). Extremely bulky amido-group 14 element chloride complexes: Potential synthons for low oxidation state main group chemistry. Dalton Transactions, 40(32), 8199-8207. [Link]

-

Friedrich, J., Hartenstein, L., & Harder, S. (2013). Group IV Complexes with Sterically Congested N-Aryl-adamantylcarbamidate Ligands. Organometallics, 32(9), 2765–2773. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Bony, B., & Bhuvanesh, N. (2021). Coordination Chemistry of Bulky Aminopryridinates with Main Group and Transition Metals. Coordination Chemistry Reviews, 427, 213576. [Link]

-

Studer, A., & Curran, D. P. (2016). Sterically hindered amine derivatives with wide ranges of applications. Angewandte Chemie International Edition, 55(1), 58-102. [Link]

-

Golchoubian, H., & Hamedani, R. (2024). Mononuclear Copper(II) Complexes Containing Chelating Ligand of N-(pyridin-2-ylmethyl)butan-2-amine as Chromotropic. Inorganic Chemistry Research, 8(1), 24-31. [Link]

-

Jabri, R. Z., Rousselin, Y., Brandes, S., Goze, C., Zrineh, A., & Denat, F. (2023). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[13]aneN4. Open Access Library Journal, 10, 1-16. [Link]

-

Golchoubian, H., & Hamedani, R. (2024). mononuclear copper(ii) complexes containing chelating ligand of n-(pyridin-2-ylmethyl)butan-2-amine as chromotropic probes. ISC E-journals. [Link]

-

Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of 2-methylbutane. Doc Brown's Chemistry. [Link]

Sources

- 1. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Coordination Chemistry of Bulky Aminopryridinates with Main Group and Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Group IV Complexes with Sterically Congested N-Aryl-adamantylcarbamidate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. inorgchemres.org [inorgchemres.org]

- 10. mononuclear copper(ii) complexes containing chelating ligand of n-(pyridin-2-ylmethyl)butan-2-amine as chromotropic probes [ecc.isc.ac]

- 11. Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[13]aneN4 [scirp.org]

- 12. Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

"common impurities in the synthesis of Methyl(2-methylbutan-2-yl)amine"

Topic: Common Impurities in the Synthesis of Methyl(2-methylbutan-2-yl)amine Technical Support Center: Synthesis & Purification Guide

Core Directive & Technical Overview

Target Molecule: Methyl(2-methylbutan-2-yl)amine

IUPAC Name:

Executive Summary for Researchers: The synthesis of sterically hindered secondary amines like Methyl(2-methylbutan-2-yl)amine presents a unique set of challenges compared to linear amines. The bulky tert-amyl group suppresses nucleophilic attacks, often necessitating forcing conditions that promote elimination side-reactions (Hofmann/Zaitsev products) or forcing the use of reductive amination pathways that risk over-alkylation.

This guide addresses the three primary impurity classes encountered in the two dominant synthesis routes: Reductive Methylation (Eschweiler-Clarke) and Nucleophilic Substitution (

Troubleshooting & Diagnostic Q&A

Issue 1: "My GC-MS shows a large split peak eluting before the product, and the reaction mixture has a pungent, gasoline-like odor."

Diagnosis: Elimination Side-Reaction (Olefin Formation) Identified Impurities: 2-Methyl-2-butene (Major) and 2-Methyl-1-butene (Minor).

-

Cause: If you utilized a direct alkylation route (e.g., reacting 2-chloro-2-methylbutane with methylamine), the basicity of the methylamine combined with the steric bulk of the tertiary halide favored E2 elimination over

substitution. -

Mechanism: The base abstracts a

-proton from the carbocation intermediate or the substrate, ejecting the leaving group and forming the alkene. -

Resolution:

-

Immediate Fix: These olefins have low boiling points (35–38 °C). They can be removed via rotary evaporation at ambient temperature (no vacuum needed initially) or simple distillation.

-

Process Correction: Switch to Reductive Amination (Route B below). Direct alkylation of tertiary halides with amines is rarely high-yielding due to this elimination pathway.

-

Issue 2: "I cannot separate a persistent impurity (~5-10%) with a boiling point very close to my product (90-95 °C)."

Diagnosis: Over-Alkylation (Tertiary Amine Formation)

Identified Impurity:

-

Cause: In Eschweiler-Clarke or reductive amination protocols, an excess of formaldehyde or methylating agent drives the reaction beyond the secondary amine stage.[1][2][3]

-

Mechanism: The secondary amine product (

-methyl-tert-amylamine) is more nucleophilic than the primary amine starting material (due to the inductive effect of the methyl group), making it a scavenger for the alkylating agent. -

Resolution:

-

Chemical Separation: Convert the mixture to the HCl salt . The secondary amine (product) retains a proton on the nitrogen, allowing for hydrogen bonding and distinct crystallization properties compared to the tertiary amine salt. Recrystallize from Ethanol/Ether.

-

Distillation: Use a spinning band distillation column. The boiling point difference is narrow (~5-8 °C), making standard Vigreux columns ineffective.

-

Issue 3: "My yield is low, and the product contains a hydroxylated impurity."

Diagnosis: Hydrolysis of Precursor Identified Impurity: 2-Methylbutan-2-ol (tert-Amyl Alcohol).

-

Cause: Moisture in the reaction vessel during

alkylation or incomplete conversion in Ritter-type sequences. -

Resolution: Dry the organic layer thoroughly with

or

Impurity Profiling & Data Tables

Table 1: Physicochemical Profile of Common Impurities

| Impurity Name | Structure | Origin | Boiling Point | Removal Strategy |

| 2-Methyl-2-butene | Elimination (E2/E1) | 38.6 °C | Evaporation / Flash Distillation | |

| 2-Methyl-1-butene | Elimination (E2/E1) | 31.2 °C | Evaporation / Flash Distillation | |

| tert-Amylamine | Unreacted Starting Material | 77-78 °C | Fractional Distillation (Lower BP) | |

| Over-Methylation | ~105-110 °C | Salt Recrystallization | ||

| 2-Methylbutan-2-ol | Hydrolysis | 102 °C | Azeotropic Distillation / Drying |

Visualizing the Reaction Pathways

The following diagram illustrates the Eschweiler-Clarke pathway, which is the preferred method for minimizing elimination, and highlights where impurities branch off.

Caption: Figure 1. Stepwise reductive methylation pathway showing the critical branch point for over-alkylation impurities.

Validated Experimental Protocols

Protocol A: Purification of N-Methyl-tert-amylamine via HCl Salt Formation

Use this protocol to separate the target secondary amine from tertiary amine impurities (

Materials:

-

Crude Reaction Mixture

-

Diethyl Ether (anhydrous)

-

HCl gas (generated or from cylinder) OR 2M HCl in Ether

-

Acetone/Ethanol (for recrystallization)

Step-by-Step:

-

Extraction: Dissolve the crude oil in Diethyl Ether (

of amine). -

Acidification: Cool the solution to 0 °C in an ice bath. Slowly bubble dry HCl gas through the solution or add HCl/Ether dropwise with vigorous stirring.

-

Observation: A white precipitate will form immediately.[4]

-

Checkpoint: Continue addition until the supernatant is acidic to pH paper.

-

-

Filtration: Filter the solid under vacuum (Buchner funnel) and wash the cake 3x with cold ether.

-

Removal: This step removes non-basic impurities (olefins, alcohols) which remain in the filtrate.

-

-

Differentiation: The tertiary amine salt (

-dimethyl) is often more soluble in acetone than the secondary amine salt.-

Suspend the solid in boiling acetone.

-

Add ethanol dropwise until the solid just dissolves.

-

Allow to cool slowly to room temperature, then to -20 °C.

-

-

Recovery: Filter the crystals. These are the pure

-dimethylbutan-2-amine hydrochloride . -

Free Basing (Optional): Dissolve crystals in minimum water, basify with 40% NaOH, extract into ether, dry (

), and distill.

Protocol B: Optimized Mono-Methylation (Eschweiler-Clarke Variation)

Designed to prevent over-alkylation.

-

Stoichiometry Control: Use exactly 1.05 equivalents of Formaldehyde (37% aq) and 3.0 equivalents of Formic acid per 1 equivalent of tert-amylamine.

-

Note: Standard protocols often call for excess formaldehyde (2-3 eq), which guarantees dimethylation. Restricting formaldehyde is the key control point.

-

-

Reflux: Heat to reflux (approx. 95-100 °C) for 12 hours. Evolution of

indicates reaction progress.[5] -

Workup: Acidify with HCl, wash with ether (removes non-amine impurities), then basify the aqueous layer with NaOH pellets (keep cold!). Extract the oil.

References

-

Eschweiler, W. (1905).[2][3][5] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[2][3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[3][5] Link

-